[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine
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Overview
Description
[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine: is a complex organic compound that features a piperidine ring substituted with an aminoethyl group and a benzyl-methyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor such as 1,4-diketone, the piperidine ring can be formed through a cyclization reaction.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.
Attachment of the Benzyl-Methyl-Amine Moiety: This step involves the reaction of the intermediate with benzyl chloride and methylamine under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used.
Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol are often employed to enhance reaction rates and yields.
Purification: The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the imine or oxime back to the amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Imines, oximes.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: This compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Corrosion Inhibitors: Acts as an additive in formulations to prevent corrosion in industrial systems.
Mechanism of Action
The mechanism by which [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine exerts its effects involves:
Molecular Targets: It can interact with various receptors or enzymes, depending on its specific structure and functional groups.
Pathways: The compound may modulate signaling pathways, particularly those involving neurotransmitters or other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine: A simpler analog with similar structural features but lacking the benzyl-methyl-amine moiety.
Aminoethylpiperazine: Contains a piperazine ring instead of piperidine, with similar functional groups.
Uniqueness
Structural Complexity: The presence of both the piperidine ring and the benzyl-methyl-amine moiety makes [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine unique.
Functional Versatility:
Properties
IUPAC Name |
1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-17(13-14-5-3-2-4-6-14)15-7-10-18(11-8-15)12-9-16/h2-6,15H,7-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJBQOCMFKLYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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